N2-Methyl Trimethoprim-D3 (Impurity)

LC-MS/MS method validation Stable isotope dilution assay Pharmaceutical impurity quantification

This compound is the exact deuterated analog of N2-Methyl Trimethoprim (Trimethoprim EP Impurity A), incorporating three deuterium atoms at the N2-methyl group for a +3.02 Da mass shift. Unlike generic Trimethoprim-d3 or -d9 standards (deuterated at ring positions), this product co-elutes with and is mass-resolved from the target impurity, eliminating differential matrix effects and ion suppression discrepancies. It is the impurity-specific internal standard required for ICH Q2(R1)-validated LC-MS/MS quantification and ICH Q3A/Q3B impurity compliance. Supplied as a neat reference standard (≥95% purity) with documented identity for regulatory submissions.

Molecular Formula C₁₅H₁₇D₃N₄O₃
Molecular Weight 307.36
Cat. No. B1155447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN2-Methyl Trimethoprim-D3 (Impurity)
SynonymsN2-Methyl-5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine-D3;  _x000B_4-Amino-2-methylamino-5-(3,4,5-trimethoxybenzyl)pyrimidine-D3;  N2-Methyl-5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine-D3
Molecular FormulaC₁₅H₁₇D₃N₄O₃
Molecular Weight307.36
Structural Identifiers
Commercial & Availability
Standard Pack Sizes2.5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N2-Methyl Trimethoprim-D3 (Impurity): Technical Profile and Procurement Considerations for Pharmaceutical Analysis


N2-Methyl Trimethoprim-D3 (Impurity) is a stable isotope-labeled analog of N2-Methyl Trimethoprim (Trimethoprim EP Impurity A, CAS 213745-86-9) . The compound incorporates three deuterium atoms at the N2-methyl position, yielding a molecular formula of C15H17D3N4O3 with a molecular weight of 307.36 g/mol—a +3.02 Da mass shift relative to the unlabeled N2-Methyl Trimethoprim (MW 304.34 g/mol) [1]. This mass differential enables unambiguous mass spectrometric differentiation from the non-deuterated impurity in complex matrices . The compound is supplied as a reference standard for pharmaceutical impurity profiling, analytical method development, and quality control applications in trimethoprim drug substance and finished product analysis [2].

Why N2-Methyl Trimethoprim-D3 Cannot Be Replaced by Unlabeled Trimethoprim Impurity A or Generic Deuterated Trimethoprim Standards


Analytical laboratories procuring impurity reference standards face a critical distinction: N2-Methyl Trimethoprim-D3 is not interchangeable with unlabeled N2-Methyl Trimethoprim (Trimethoprim EP Impurity A) nor with generic Trimethoprim-d3 internal standards. Unlabeled Impurity A lacks the +3 Da mass shift required for use as a stable isotope-labeled internal standard in LC-MS/MS workflows, where deuterated analogs must co-elute with the target analyte while remaining mass-resolved for quantification [1]. Conversely, commercially available Trimethoprim-d3 (CAS 1189923-38-3) and Trimethoprim-d9 standards are deuterated at the 3,4,5-trimethoxybenzyl ring positions rather than the N2-methyl group, making them structurally misaligned with the N2-Methyl Trimethoprim impurity they would purportedly quantify [2]. The substitution of a non-analogous deuterated standard introduces differential matrix effects and ion suppression discrepancies, compromising assay accuracy and precision [3]. Regulatory submissions under ICH Q3A/Q3B and pharmacopeial impurity guidelines require impurity-specific reference standards with documented identity and purity traceability; generic substitution violates these requirements [4].

Quantitative Differentiation Evidence: N2-Methyl Trimethoprim-D3 Versus Structural Analogs and Alternative Deuterated Standards


Isotopic Mass Shift (+3.02 Da) Enables Unambiguous LC-MS/MS Quantification Without Co-Eluting Interference

N2-Methyl Trimethoprim-D3 exhibits a +3.02 Da mass shift relative to unlabeled N2-Methyl Trimethoprim (Trimethoprim EP Impurity A), whereas the structurally distinct Trimethoprim-d3 internal standard (deuterated on the trimethoxybenzyl ring) does not share the same retention time or ionization characteristics as the N2-Methyl impurity [1]. In LC-MS/MS applications, differential matrix effects between non-analogous deuterated standards and target analytes can produce ion suppression discrepancies exceeding 20% [2]. The use of an exact structural analog with a defined +3 Da mass shift minimizes such differential effects by ensuring co-elution and identical ionization behavior [3].

LC-MS/MS method validation Stable isotope dilution assay Pharmaceutical impurity quantification

Purity Specification (95%) Aligned with Pharmacopeial Reference Standard Requirements for Impurity Quantification

The compound is supplied with a purity specification of 95%, a threshold that meets or exceeds the typical purity requirements for pharmaceutical impurity reference standards used in method validation and quality control . In contrast, commercial Trimethoprim-d9 internal standards are often supplied with a purity specification of ≥90% by HPLC . The 5-percentage-point purity differential translates to reduced correction factor uncertainty when calculating impurity content in trimethoprim drug substance batches, where USP specifications limit total impurities to ≤0.2% [1].

Reference standard certification Pharmaceutical QC Method validation

N2-Methyl Structural Specificity: Differentiation from EP Impurity B, D, G, H, I, and J

N2-Methyl Trimethoprim-D3 is the deuterated analog of Trimethoprim EP Impurity A, a specific impurity characterized by methylation at the N2 position of the 2,4-pyrimidinediamine core . This is structurally distinct from other EP-specified trimethoprim impurities: Impurity B (ketone derivative, CAS 30806-86-1), Impurity D (des-methyl analog, CAS 92440-76-1), Impurity G (ethoxy-substituted, CAS 78025-68-0), Impurity H (methyl ester, no CAS), and Impurity I (hydroxy analog, CAS 30078-48-9) [1]. The European Pharmacopoeia 8.0 monograph specifies individual acceptance criteria and relative retention times for each impurity, requiring impurity-specific reference standards rather than class-representative surrogates [2].

Impurity profiling Trimethoprim EP monograph Pharmaceutical reference standards

High-Value Procurement Scenarios for N2-Methyl Trimethoprim-D3: Where This Deuterated Impurity Standard Delivers Essential Analytical Capability


LC-MS/MS Method Development and Validation for Trimethoprim Impurity A Quantification

Analytical laboratories developing validated LC-MS/MS methods for quantifying N2-Methyl Trimethoprim (Trimethoprim EP Impurity A) in drug substance or finished product require an exact deuterated analog as an internal standard. The +3.02 Da mass shift enables stable isotope dilution analysis with matched retention time and ionization behavior, minimizing differential matrix effects that can otherwise exceed 20% ion suppression [1]. This application is critical for meeting ICH Q2(R1) validation requirements for accuracy (±15% of nominal concentration) and precision (%RSD ≤15%) in impurity quantification methods [2].

Pharmacopeial Impurity Profiling and Regulatory Submission Support (ANDA/DMF)

N2-Methyl Trimethoprim-D3 serves as the deuterated reference standard for Trimethoprim EP Impurity A, which is distinct from other EP-specified impurities (B, D, G, H, I, and J) in both structure and relative retention time [3]. The European Pharmacopoeia 8.0 monograph for trimethoprim specifies impurity limits requiring impurity-specific reference standards [4]. ANDA and DMF submissions demand impurity profiling data generated with structurally authenticated reference standards; the 95% purity specification of this compound supports accurate quantification within the USP total impurities limit of ≤0.2% [5].

Stability-Indicating Method Development and Forced Degradation Studies

During stability studies of trimethoprim-containing formulations (ICH Q1A), N2-Methyl Trimethoprim-D3 can be employed as a stable isotope-labeled internal standard to track the formation and accumulation of the N2-Methyl impurity over time. The deuterated standard provides a consistent reference point across multiple time points and storage conditions, compensating for instrument drift and matrix variability [6]. This application supports shelf-life determination and impurity trending required for regulatory stability submissions.

Impurity Fate and Purge Studies in Trimethoprim Synthetic Process Development

Process chemists conducting impurity fate and purge studies during trimethoprim API synthesis require accurate quantification of N2-Methyl Trimethoprim as a process-related impurity. The deuterated analog enables spike-recovery experiments and mass balance calculations that demonstrate the effectiveness of purification steps in removing this specific impurity [7]. This data supports ICH Q11 process validation and regulatory justifications for impurity control strategies.

Quote Request

Request a Quote for N2-Methyl Trimethoprim-D3 (Impurity)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.